3-Bromo-1-benzothiophene-7-carboxylicacid
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Overview
Description
3-Bromo-1-benzothiophene-7-carboxylic acid is a heterocyclic compound that belongs to the benzothiophene family. This compound is characterized by the presence of a bromine atom at the third position and a carboxylic acid group at the seventh position on the benzothiophene ring. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-benzothiophene-7-carboxylic acid typically involves the bromination of benzothiophene derivatives followed by carboxylation. One common method is the bromination of 1-benzothiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting 3-bromo-1-benzothiophene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of 3-Bromo-1-benzothiophene-7-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Electrochemical methods have also been explored for the synthesis of benzothiophene derivatives, offering a greener and more sustainable approach .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-benzothiophene-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as phenylboronic acid in Suzuki-Miyaura coupling reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Phenylboronic acid, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of various substituted benzothiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
3-Bromo-1-benzothiophene-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and anti-inflammatory activities.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: Investigated for its role in modulating biological pathways and as a probe in biochemical assays.
Industrial Chemistry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Bromo-1-benzothiophene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, benzothiophene derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The presence of the bromine atom and carboxylic acid group enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-benzothiophene: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
1-Benzothiophene-3-carboxylic acid: Lacks the bromine atom, which affects its reactivity and biological activity.
Benzo[b]thiophene-1,1-dioxide: Contains a sulfone group, leading to different chemical and biological properties.
Uniqueness
3-Bromo-1-benzothiophene-7-carboxylic acid is unique due to the presence of both the bromine atom and carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination allows for diverse functionalization and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C9H5BrO2S |
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Molecular Weight |
257.11 g/mol |
IUPAC Name |
3-bromo-1-benzothiophene-7-carboxylic acid |
InChI |
InChI=1S/C9H5BrO2S/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-4H,(H,11,12) |
InChI Key |
GBBHOOPLLPYXFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)SC=C2Br |
Origin of Product |
United States |
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